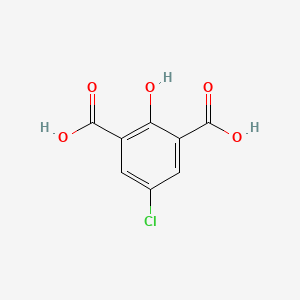

5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid is a halogenated aromatic dicarboxylic acid with the IUPAC name derived from its benzene ring substituents. The parent structure is benzene-1,3-dicarboxylic acid (isophthalic acid), modified by a hydroxyl group at position 2 and a chlorine atom at position 5. Its molecular formula is C₈H₅ClO₅ , with a molecular weight of 216.57 g/mol . The substituents’ positions are prioritized based on IUPAC rules, where the lowest possible locants are assigned to the functional groups.

Key Structural Features

| Position | Substituent | Functional Group |

|---|---|---|

| 1 | Carboxylic acid | -COOH |

| 2 | Hydroxyl | -OH |

| 3 | Carboxylic acid | -COOH |

| 5 | Chlorine | -Cl |

This arrangement creates a planar aromatic ring with electron-withdrawing groups (carboxylic acids) and an electron-donating hydroxyl group, influencing the compound’s electronic properties and reactivity.

Crystallographic Characterization (X-ray Diffraction Studies)

While specific X-ray diffraction data for this compound are not available in the literature, structural analogs like 2-hydroxyisophthalic acid provide insights into its potential crystal packing. For example, 2-hydroxyisophthalic acid forms hydrogen-bonded networks due to its hydroxyl and carboxylic acid groups, leading to a crystalline lattice stabilized by intermolecular interactions. The presence of chlorine in the target compound may alter hydrogen-bonding patterns, potentially increasing lattice energy due to Cl’s electronegativity.

Theoretical Predictions

| Property | Expected Value | Basis |

|---|---|---|

| Crystal system | Monoclinic or orthorhombic | Analogous to isophthalic acid derivatives |

| Space group | P2₁/c or C2/c | Common for planar aromatic acids |

| Hydrogen bonding | Extensive O-H⋯O and O-H⋯Cl interactions | Chlorine’s role as a weak hydrogen bond acceptor |

Further experimental studies are required to confirm these predictions.

Spectroscopic Profile (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy

The IR spectrum would reveal characteristic absorption bands:

- Broad O-H stretches (2500–3300 cm⁻¹) from carboxylic acids and phenolic hydroxyl groups.

- C=O stretches (1700–1750 cm⁻¹) for carboxylic acids, with splitting due to resonance effects from adjacent electron-withdrawing groups.

- Aromatic C-H stretches (3000–3100 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

| Nucleus | Signal Characteristics |

|---|---|

| ¹H | - Aromatic protons : Split into distinct multiplets due to spin-spin coupling. |

- Hydroxyl protons : Broad singlet (δ 4–6 ppm) for phenolic -OH.

- Carboxylic acid protons : Not observed due to rapid exchange. |

| ¹³C | - Carboxylic carbons : δ 165–175 ppm (C=O). - Aromatic carbons : δ 100–150 ppm, with shifts influenced by Cl and -COOH groups. |

UV-Vis Spectroscopy

The compound likely exhibits absorption in the UV region due to π→π* transitions in the aromatic ring. The presence of electron-withdrawing groups (Cl, -COOH) may induce bathochromic shifts compared to non-substituted benzene derivatives.

Spectroscopic Data Summary

| Technique | Key Features |

|---|---|

| IR | O-H (2500–3300 cm⁻¹), C=O (1700–1750 cm⁻¹), C-Cl (550–650 cm⁻¹) |

| NMR (¹H) | Aromatic H (δ 6.5–8.5 ppm), phenolic -OH (δ 4–6 ppm) |

| UV-Vis | λₘₐₓ ~250–300 nm (aromatic π→π*) |

Thermochemical Properties

Melting Point

The melting point of this compound is 238–240°C , as reported for a synthetic sample. This value aligns with trends observed in halogenated isophthalic acids, where chlorine substitution increases melting points due to enhanced intermolecular forces.

Thermal Decomposition

While specific decomposition pathways are undocumented, analogous dicarboxylic acids undergo decarboxylation above 200°C, releasing CO₂. The chlorine substituent may participate in radical-mediated decomposition pathways at higher temperatures.

Properties

IUPAC Name |

5-chloro-2-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLNMNSLIOUGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of Salicylic Acid Derivatives

One common approach to preparing chlorinated hydroxybenzoic acids involves the regioselective chlorination of salicylic acid or its derivatives using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of acid catalysts.

Procedure Summary:

- Starting Material: Salicylic acid or 4-fluoro-2-hydroxybenzoic acid

- Chlorinating Agent: N-chlorosuccinimide (NCS)

- Solvent: Acetonitrile (MeCN)

- Acid Catalyst: Concentrated sulfuric acid (H2SO4)

- Temperature: Ambient (~20 °C)

- Reaction Time: Approximately 2.5 hours for chlorination step

- Workup: Evaporation of solvent, filtration, washing with water, drying

- Yield: Typically around 85-92%

A representative synthesis involves dissolving 4-fluoro-2-hydroxybenzoic acid in acetonitrile, adding concentrated sulfuric acid, stirring briefly, then adding NBS to effect halogenation. The reaction is monitored by TLC, solvent evaporated, and the product isolated by filtration and washing, yielding a white solid product with about 85% yield.

Chlorination via Amino-Substituted Benzenedicarboxylic Acid Intermediates

Another advanced method involves the chlorination of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid in heterogeneous phase to obtain chlorinated dicarboxylic acid derivatives.

- Starting Material: 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid

- Chlorination carried out in heterogeneous phase

- Solvents: Selected from linear or branched aliphatic hydrocarbons (C7–C16), aromatic hydrocarbons (C7–C9), 1,1,1-trichloroethane, n-butylacetate, diglyme

- Catalysts: Catalytic amounts of tertiary amines such as N-methyl-morpholine, triethylamine, quinoline, or dimethylaminopyridine derivatives

- Reaction Temperature: Heating to 90 °C for 6 hours, then cooling steps

- Workup: Decolorization with sodium bisulfite, filtration under nitrogen, washing to neutral pH, drying at 50–65 °C

- Yields: Range from approximately 82% to 95%, depending on solvent and catalyst used

Solvent and Catalyst Variations and Corresponding Yields:

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| Diglyme | Quinoline | 82.0 |

| Diglyme | Triethylamine | 89.0 |

| Diglyme | 2-Ethyl-5-methylpyridine | 87.7 |

| 1,1,1-Trichloroethane | Quinoline | 86.3 |

| n-Butylacetate | N-methyl-morpholine | Not specified |

| Kerosene | N-methyl-morpholine | 95.2 |

| Ligroin | N-methyl-morpholine | 89.4 |

This method allows for high purity and yield of the chlorinated dicarboxylic acid product, with flexibility in solvent and catalyst choice to optimize reaction conditions.

Structural and Crystallographic Data Supporting Purity and Identity

X-ray crystallographic studies of related chlorinated hydroxybenzene derivatives confirm molecular structure and purity, supporting the validity of synthetic approaches.

- Crystal system: Monoclinic, space group P21/c

- Molecular formula: C8H5ClO3

- Cell parameters and bond lengths consistent with expected chlorinated hydroxybenzoic acid structures

- Techniques used: X-ray diffraction, NMR, IR, MS

Such detailed structural data ensure the reliability of the preparation methods and the identity of the final compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Solvent(s) | Catalyst(s) / Additives | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct chlorination | Salicylic acid or derivatives | N-chlorosuccinimide, H2SO4 | Acetonitrile | Sulfuric acid | ~20 °C, 2.5 h | 85-92 | Regioselective chlorination |

| Chlorination of amino-triiodo intermediate | 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid | Chlorination in heterogeneous phase | Aliphatic/aromatic hydrocarbons, diglyme, etc. | Tertiary amines (e.g., N-methyl-morpholine) | 90 °C, 6 h + cooling steps | 82-95 | High purity, solvent/catalyst variation |

| Microwave-assisted cycloaddition (related compounds) | Aldoximes and dimethyl-2-methylene glutarate | MW-assisted 1,3-dipolar cycloaddition | Not specified | Diacetoxyiodobenzene (oxidant) | MW conditions, multiple steps | 53-85 | For related isoxazoline dicarboxylic acids |

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the hydroxyl group to a carboxylic acid group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid groups to alcohols.

Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions to replace the chlorine atom or hydroxyl group.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as 5-chloro-2,3-dihydroxybenzene-1,3-dicarboxylic acid (from oxidation) and 5-chloro-2-hydroxybenzene-1,3-diol (from reduction).

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Recent studies have demonstrated that derivatives of 5-chloro-2-hydroxybenzene-1,3-dicarboxylic acid exhibit notable antioxidant properties. For instance, a study synthesized various derivatives and evaluated their reducing power and antioxidant capacity. The results indicated that certain derivatives showed significant potential in scavenging free radicals, which is crucial for developing new therapeutic agents against oxidative stress-related diseases .

Pharmaceutical Intermediates

This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of additional functional groups that can enhance biological activity. For example, derivatives have been explored for their potential use in treating conditions such as cancer and inflammation due to their ability to interact with biological targets effectively .

Material Science

Polymer Chemistry

this compound can be utilized in the synthesis of polymeric materials. Its dicarboxylic acid functionality allows it to act as a monomer or crosslinking agent in the formation of polyesters and polyamides. Such materials can be engineered for specific applications, including biodegradable plastics and coatings with enhanced thermal stability .

Environmental Applications

Bioremediation

The compound has been investigated for its role in environmental remediation processes. Its ability to chelate metal ions makes it a candidate for removing heavy metals from contaminated water sources. Studies have shown that modified forms of this compound can effectively bind to toxic metals, facilitating their removal from the environment .

Case Studies

Mechanism of Action

The mechanism by which 5-chloro-2-hydroxybenzene-1,3-dicarboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. The exact molecular targets and pathways would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and inferred properties of 5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid with analogous benzene-1,3-dicarboxylic acids:

*Estimated based on formula C₈H₅ClO₆.

Substituent Effects on Properties

- Chlorine vs. Hydroxyl/Bromine : The chlorine atom in the target compound introduces moderate electron-withdrawing effects, enhancing acidity compared to H25OIA but less than the CF₃ derivative. Bromine (in 5-Bromo analog) provides stronger halogen bonding but increases molecular weight .

- Steric and Electronic Effects : The tert-butyl group in H2tBuIA increases hydrophobicity and steric hindrance, whereas the CF₃ group in 5-(Trifluoromethyl) derivative significantly lowers pKa values (~1.5–2.0 for COOH groups) .

Biological Activity

5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid, also known as 5-chloro salicylic acid , is a compound of interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and environmental science.

Chemical Structure and Properties

The chemical formula for this compound is . It features a chlorine atom and two carboxylic acid groups attached to a benzene ring. This structure contributes to its reactivity and biological activity.

Biological Activities

1. Antioxidant Activity

Research indicates that 5-chloro salicylic acid exhibits significant antioxidant properties. In various studies, it has been shown to scavenge free radicals effectively. The DPPH radical scavenging assay demonstrated that this compound can reduce oxidative stress by neutralizing harmful radicals, making it a potential candidate for therapeutic applications in oxidative stress-related diseases .

Table 1: Antioxidant Activity of this compound

| Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |

|---|---|---|

| This compound | 88.6% | 1.149 |

| Ascorbic Acid (Control) | 90.0% | 1.200 |

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. By reducing COX activity, it may alleviate symptoms associated with inflammatory diseases .

3. Antimicrobial Activity

5-Chloro salicylic acid has shown antimicrobial properties against various bacterial strains. Its effectiveness as an antimicrobial agent makes it a potential candidate for developing new antibiotics or preservatives in food and pharmaceutical industries .

4. Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death . Further research is needed to elucidate these pathways and establish its efficacy in clinical settings.

Case Studies

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of various compounds, 5-chloro salicylic acid demonstrated superior DPPH scavenging activity compared to several known antioxidants, including ascorbic acid. The study concluded that its unique structure allows for effective radical scavenging, positioning it as a promising antioxidant agent in nutraceutical formulations .

Case Study 2: Anti-inflammatory Action

A study published in a pharmacological journal highlighted the compound's ability to inhibit COX-2 enzyme activity significantly. This effect was measured using in vitro assays where different concentrations of the compound were tested against inflammatory markers in cell cultures. Results indicated a dose-dependent inhibition of COX-2 activity, suggesting potential therapeutic applications for inflammatory diseases .

The biological activities of 5-chloro salicylic acid can be attributed to several mechanisms:

- Radical Scavenging: The hydroxyl groups on the benzene ring contribute to its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition: The compound's structural features allow it to interact with active sites of enzymes such as COX, thereby inhibiting their activity.

- Cell Signaling Modulation: It may influence signaling pathways related to inflammation and apoptosis through receptor interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid?

- Methodological Answer : A practical approach involves halogenation and hydroxylation of a benzene-dicarboxylic acid precursor. For example, chlorination can be achieved using reagents like thionyl chloride (SOCl₂) under controlled temperatures (40–60°C), followed by regioselective hydroxylation via electrophilic substitution. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- NMR : The hydroxyl (-OH) proton appears as a broad singlet (~δ 10–12 ppm), while chloro and carboxylic acid groups influence neighboring proton splitting patterns. The aromatic protons show coupling consistent with substituent positions .

- IR : Strong absorption bands at ~2500–3000 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O of carboxylic acids), and ~600–800 cm⁻¹ (C-Cl stretch) .

- MS : Molecular ion peaks at m/z 197 (M⁺) and fragments corresponding to decarboxylation (-44 amu) or Cl loss (-35 amu) .

Q. What solubility challenges arise, and how can they be addressed experimentally?

- Methodological Answer : The compound’s polarity (due to -COOH and -OH groups) limits solubility in non-polar solvents. Hansen solubility parameters (HSPs) can guide solvent selection; dimethyl sulfoxide (DMSO) or aqueous NaOH (for salt formation) are effective. Pre-saturation of solvents or sonication may enhance dissolution .

Q. How do functional groups influence reactivity in derivatization reactions?

- Methodological Answer :

- Carboxylic Acids : Prone to esterification (e.g., with methanol/H₂SO₄) or amide formation.

- Hydroxyl Group : Participates in acetylation (acetic anhydride) or methylation (CH₃I/K₂CO₃).

- Chloro Group : Susceptible to nucleophilic substitution (e.g., with amines under basic conditions) .

Advanced Research Questions

Q. How do crystallographic data inform molecular packing and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (P2₁/c space group) with unit cell parameters a = 7.555 Å, b = 3.914 Å, c = 25.676 Å, and β = 97.92°. Hydrogen bonding between -OH and carbonyl oxygen stabilizes the lattice, while Cl···π interactions contribute to layered packing .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects or pH-dependent tautomerism. Use deuterated solvents with controlled pH (e.g., D₂O/NaOD for deprotonation studies) and compare with computed spectra (DFT calculations). Cross-validate with high-resolution MS for molecular formula confirmation .

Q. What strategies optimize synthetic yield while minimizing by-products?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during chlorination.

- Catalyst Selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity for hydroxylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Q. How do electronic effects of substituents impact acidity and reactivity?

- Methodological Answer : The electron-withdrawing chloro group at position 5 increases the acidity of the adjacent hydroxyl (pKa ~8–9) via inductive effects. Carboxylic acids at positions 1 and 3 exhibit pKa values ~2–3, enabling stepwise deprotonation for selective salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.